N-Methyl-3,4-dichlorobenzylamine
Description
Contextualization within Substituted Benzylamine (B48309) Chemistry
N-Methyl-3,4-dichlorobenzylamine belongs to the broader class of substituted benzylamines, which are organic compounds characterized by a benzyl (B1604629) group attached to a nitrogen atom, with various substituents on the benzene (B151609) ring and/or the nitrogen atom. The core structure of benzylamine consists of a benzene ring linked to an aminomethyl group (-CH2NH2). nih.govresearchgate.net In this compound, the parent benzylamine structure is modified in two key ways: the nitrogen atom is methylated, and the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions.
These substitutions significantly influence the compound's physicochemical properties, such as its basicity, lipophilicity, and reactivity, compared to unsubstituted benzylamine. The presence of the dichloro-substituted phenyl ring and the N-methylation are critical features that define its interactions in biological and chemical systems. Substituted benzylamines, as a class, are recognized for their versatile applications, serving as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govacs.org The specific substitution pattern of this compound makes it a valuable building block in the design of complex molecules with tailored properties.
Evolution of Research Trajectories in Academic Literature
The research trajectory for substituted benzylamines has evolved from fundamental synthetic explorations to highly specialized applications in drug discovery and materials science. Initially, research focused on the synthesis and basic reactivity of these compounds. Over time, with the growing understanding of structure-activity relationships, the focus has shifted towards the rational design of substituted benzylamines as key components of biologically active molecules.
In recent years, there has been a significant interest in the development of new synthetic methodologies to access a wide array of substituted benzylamines with high efficiency and stereoselectivity. This is driven by the demand for novel drug candidates with improved efficacy and safety profiles. The use of substituted benzylamines, including those with halogenated patterns like this compound, in the synthesis of potential treatments for depression and other central nervous system disorders is a prominent theme in the current literature. google.com The exploration of their utility as ligands for various biological targets continues to be an active area of investigation.
Chemical and Physical Properties
This compound is a chemical compound with the following properties:
| Property | Value | Source |
| CAS Number | 5635-67-6 | rsc.org |
| Molecular Formula | C8H9Cl2N | rsc.org |
| Molecular Weight | 190.07 g/mol | rsc.org |
| Appearance | Colorless to light yellow liquid | rsc.org |
| Boiling Point | 146 °C at 47 Torr | rsc.org |
| Density | 1.226±0.06 g/cm³ (Predicted) | rsc.org |
| pKa | 8.77±0.10 (Predicted) | rsc.org |
Synthesis and Characterization
While a specific, detailed laboratory preparation of this compound is not widely documented in publicly available literature, its synthesis can be inferred from standard organic chemistry reactions. A common and logical route would be the reductive amination of 3,4-dichlorobenzaldehyde (B146584) with methylamine (B109427). This two-step process would first involve the reaction of the aldehyde with methylamine to form the corresponding N-methylimine, which is then reduced to the secondary amine, this compound.
The characterization of this compound would involve a suite of spectroscopic techniques to confirm its structure and purity. These methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure. For comparison, the 1H NMR spectral data for the parent compound, 3,4-dichlorobenzylamine (B86363), shows characteristic peaks for the aromatic protons, the benzylic protons, and the amine protons. chemicalbook.com
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity. The mass spectrum of the related 3,4-dichlorobenzylamine shows a molecular ion peak corresponding to its molecular weight. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as the N-H bond (if any residual primary amine is present), C-H bonds (aromatic and aliphatic), and C-Cl bonds. The IR spectrum of 3,4-dichlorobenzylamine provides a reference for the characteristic absorption bands. nih.gov
Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be employed to assess the purity of the compound and to separate it from any starting materials or byproducts.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEHPEYVNJXYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204896 | |
| Record name | Benzenemethanamine, 3,4-dichloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5635-67-6 | |
| Record name | 3,4-Dichloro-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5635-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3,4-dichloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005635676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3,4-dichloro-N-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3,4-dichlorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Advanced Reaction Pathways
Established Synthetic Routes to N-Methyl-3,4-dichlorobenzylamine
The synthesis of this compound is predominantly achieved through two well-established routes: the reductive amination of a suitable carbonyl compound or the reduction of a corresponding amide. These methods are favored for their reliability and adaptability.
Reductive Amination Strategies
Reductive amination is a highly effective method for forming carbon-nitrogen bonds and stands as a cornerstone for the synthesis of amines. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. wikipedia.orgchemistrysteps.com This one-pot reaction is widely utilized due to its efficiency and the commercial availability of the necessary reagents. wikipedia.org
The most direct application of this strategy for synthesizing this compound involves the reaction of 3,4-Dichlorobenzaldehyde (B146584) with methylamine (B109427). The aldehyde and amine first condense to form the N-(3,4-dichlorobenzylidene)methanimine intermediate. This imine is then reduced by a suitable hydride agent to yield the final secondary amine product. youtube.comgoogleapis.com
While less direct than starting with the corresponding benzaldehyde (B42025), 3,4-dichloroaniline (B118046) can theoretically be used as a precursor. This pathway would involve a reductive amination reaction with formaldehyde (B43269). In this process, 3,4-dichloroaniline would react with formaldehyde to form an imine, which is then subsequently reduced. However, controlling this reaction to achieve mono-methylation can be challenging, as overalkylation to form a tertiary amine is a common side reaction. masterorganicchemistry.com A patented method describes reacting aromatic halides with ammonia (B1221849) and formaldehyde to create a hexahydrotriazine intermediate, which is then decomposed to the primary amine, highlighting the complexities of using formaldehyde in amine synthesis. justia.comepo.org
The choice of reducing agent is critical for the success of a reductive amination, as it must selectively reduce the iminium ion without significantly affecting the starting carbonyl group. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly well-suited for direct (one-pot) reductive aminations. masterorganicchemistry.com It is stable in weakly acidic conditions (pH 6-7), which are optimal for imine formation, but is less reactive towards aldehydes and ketones at this pH. chemistrysteps.comprepchem.com This selectivity ensures that the aldehyde is not prematurely reduced to an alcohol, leading to higher yields of the desired amine. chemistrysteps.com However, NaBH₃CN is highly toxic, and its byproducts can include cyanide salts, which requires careful handling and disposal. prepchem.com In some cases, by-products such as N-cyanomethyl derivatives can form.
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Considered a milder and often more effective alternative to NaBH₃CN, sodium triacetoxyborohydride is a highly selective reducing agent for reductive aminations. masterorganicchemistry.commdma.ch It is not moisture-sensitive and does not release toxic cyanide byproducts, making it a safer choice. masterorganicchemistry.com It consistently provides high yields with fewer side products compared to other methods. mdma.ch
Sodium Borohydride (B1222165) (NaBH₄): While a powerful reducing agent, NaBH₄ is less selective and can reduce both the imine and the starting aldehyde. mdma.ch To avoid the formation of unwanted alcohol byproducts, a stepwise or indirect procedure is often adopted. This involves the pre-formation and sometimes isolation of the imine intermediate before the addition of NaBH₄. mdma.ch
Lithium Aluminum Hydride (LiAlH₄): LAH is a very powerful and non-selective reducing agent. harvard.edubyjus.com It is generally considered too reactive for standard reductive amination of an aldehyde with an amine, as it will rapidly reduce the aldehyde to an alcohol before it can react with the amine. epo.orgbyjus.com Its primary utility is in the reduction of amides, as discussed in the alternative pathways.
Optimizing reaction parameters is key to maximizing the yield and purity of the final product.
Solvent Systems: The choice of solvent depends heavily on the selected reducing agent. For reactions using sodium cyanoborohydride, methanol (B129727) is a common choice. mdma.ch When using the milder sodium triacetoxyborohydride, 1,2-dichloroethane (B1671644) (DCE) is often the preferred solvent, though tetrahydrofuran (B95107) (THF) can also be used. mdma.chharvard.edu Anhydrous, non-protic solvents like THF or diethyl ether are mandatory for reductions involving the highly reactive LiAlH₄. byjus.com
Catalysts and pH Control: The formation of the imine intermediate is typically catalyzed by acid. youtube.com For many reductive aminations, particularly those involving aldehydes, the reaction can proceed without an external catalyst. However, the addition of a catalytic amount of acetic acid can accelerate the reaction, especially when less reactive ketones are used as substrates. youtube.commdma.ch Maintaining a weakly acidic pH (around 6-7) is crucial when using NaBH₃CN to favor imine formation and prevent the reduction of the starting aldehyde. chemistrysteps.com
| Method | Precursors | Reducing Agent | Typical Solvent(s) | Key Considerations |
| Direct Reductive Amination | 3,4-Dichlorobenzaldehyde, Methylamine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Requires pH control (6-7); toxic reagent. |
| Direct Reductive Amination | 3,4-Dichlorobenzaldehyde, Methylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | Mild, selective, and safer alternative to NaBH₃CN. |
| Indirect Reductive Amination | 3,4-Dichlorobenzaldehyde, Methylamine | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Imine must be pre-formed to avoid aldehyde reduction. |
Alternative Synthetic Approaches and Precursors
Beyond direct reductive amination, this compound can be synthesized through the chemical modification of other suitable starting materials. These routes offer flexibility, particularly if the alternative precursors are more readily available or cost-effective.
From 3,4-Dichlorobenzaldehyde: As previously mentioned, the most common and direct route is the reductive amination of 3,4-Dichlorobenzaldehyde with methylamine. This reaction benefits from the high reactivity of the aldehyde and the availability of selective reducing agents like sodium triacetoxyborohydride, which allow for a high-yielding one-pot synthesis. mdma.ch
From 3,4-Dichloro-N-methylbenzamide: An alternative two-step approach begins with the formation of 3,4-dichloro-N-methylbenzamide, which is then reduced to the target amine. The amide precursor can be synthesized by reacting 3,4-dichlorobenzoyl chloride (itself prepared from 3,4-dichlorobenzoic acid) with methylamine. The subsequent reduction of the amide functional group is a robust transformation. For this step, a powerful reducing agent is required, as amides are relatively stable. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. byjus.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as THF or diethyl ether. harvard.educommonorganicchemistry.com LAH effectively reduces the carbonyl group of the amide completely to a methylene (B1212753) group (CH₂), yielding the desired this compound. While effective, this route is more labor-intensive than direct reductive amination and requires the use of the highly reactive and hazardous LiAlH₄. harvard.edubyjus.com
| Method | Precursor | Reagent(s) | Solvent | Product |
| Amide Reduction | 3,4-Dichloro-N-methylbenzamide | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Water (workup) | Tetrahydrofuran (THF) | This compound |
Development of Catalyst-Free Reductive Amination Protocols
Reductive amination is a cornerstone for the synthesis of amines. masterorganicchemistry.com Traditional methods often rely on catalysts, but recent advancements have explored catalyst-free protocols. These methods typically involve the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the desired amine. masterorganicchemistry.com
While specific catalyst-free protocols for the direct synthesis of this compound are not extensively detailed in the provided results, the general principles of reductive amination suggest a pathway involving 3,4-dichlorobenzaldehyde and methylamine. masterorganicchemistry.com The initial step would be the formation of the corresponding imine, N-(3,4-dichlorobenzylidene)methanamine. Subsequent reduction of this imine would yield this compound. Various reducing agents can be employed for this transformation, with the choice often depending on the specific reaction conditions and the presence of other functional groups. masterorganicchemistry.com
Process Optimization and Yield Enhancement in this compound Synthesis
Optimizing the synthesis of this compound is crucial for its practical application. This involves maximizing the yield and purity of the final product while minimizing reaction times and the use of hazardous reagents. Key areas of optimization include the choice of starting materials, solvents, temperature, and purification methods.
For instance, the synthesis of related compounds has been optimized by carefully selecting the reducing agent. researchgate.net In some cases, sodium borohydride has been found to cause undesired side reactions, such as the reduction of other functional groups. researchgate.net Alternative reducing agents, like borane-tert-butylamine complex activated with methanesulfonic acid, have been shown to be more selective and safer for certain substrates. researchgate.net
Furthermore, a "telescoped" process, where multiple reaction steps are performed in a single pot without isolating intermediates, has been developed for the synthesis of related compounds. This approach can significantly improve efficiency and reduce waste. sci-hub.se Such a strategy could be applied to the synthesis of this compound, starting from 3,4-dichlorobenzaldehyde and methylamine, to streamline the production process. sci-hub.se
Chemical Transformations and Derivatization Studies of this compound
The chemical reactivity of this compound allows for a variety of transformations, leading to the synthesis of new and potentially useful derivatives.
Oxidative Reactions and Formation of N-Oxide Derivatives
The nitrogen atom in this compound can be oxidized to form the corresponding N-oxide derivative. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). google.com The resulting N-oxide, this compound N-oxide, is an important intermediate in certain synthetic pathways. For example, N-oxides of related compounds are key intermediates in N-demethylation reactions. google.com A related compound, 4-(3,4-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine oxide, is noted as an impurity or synthetic intermediate of the drug Sertraline (B1200038). chemicalbook.com
Reduction Reactions Leading to Novel Amine Derivatives
While this compound is itself a product of a reduction reaction, further reductions are less common unless other reducible functional groups are present in a derivatized molecule. However, the reduction of related imines is a key step in many synthetic routes. For example, the reduction of imines formed from a secondary amine and an aldehyde can lead to tertiary amines. masterorganicchemistry.com Various reducing agents, including sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, are commonly used for this purpose. masterorganicchemistry.com
Electrophilic Aromatic Substitution on the Dichlorophenyl Moiety
The dichlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, although the two chlorine atoms are deactivating. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The position of substitution on the aromatic ring is directed by the existing substituents. The chlorine atoms are ortho, para-directing, while the benzylamine (B48309) group is also generally considered ortho, para-directing. However, under acidic conditions, the amine group can be protonated, becoming a meta-directing group. The outcome of such reactions would depend on the specific electrophile and reaction conditions used.
Functionalization Studies of the Amine Group
The secondary amine group in this compound is a key site for functionalization. It can undergo a variety of reactions to form new derivatives.
One common reaction is N-acylation, where the amine reacts with an acyl halide or anhydride (B1165640) to form an amide. Another important transformation is N-arylation, which can be achieved through reactions like the Buchwald-Hartwig amination. The synthesis of N-aryl-3,4-dihydroquinazolines, for example, involves an initial N-arylation step. beilstein-journals.org
Furthermore, the amine can react with other electrophiles. For instance, reaction with sulfonyl chlorides, such as 4-methylbenzenesulfonylchloride, would yield the corresponding sulfonamide, N-(3,4-dichlorobenzyl)-N-methyl-4-methylbenzenesulfonamide. nih.gov The amine group can also be further alkylated to form a tertiary amine. masterorganicchemistry.com
The reactivity of the amine group allows for the synthesis of a wide range of derivatives with potentially diverse chemical and biological properties. For example, the synthesis of N(2)-(3,4-dichlorobenzyl)guanine involves the reaction of 3,4-dichlorobenzylamine (B86363) with a guanine (B1146940) precursor. echemi.com
| Starting Material(s) | Reagent(s) | Product | Reaction Type |
| 3,4-Dichlorobenzaldehyde, Methylamine | Reducing Agent (e.g., NaBH4) | This compound | Reductive Amination |
| This compound | m-CPBA | This compound N-oxide | Oxidation |
| This compound | Acyl Halide | N-acyl-N-methyl-3,4-dichlorobenzylamine | N-Acylation |
| This compound | 4-Methylbenzenesulfonylchloride | N-(3,4-dichlorobenzyl)-N-methyl-4-methylbenzenesulfonamide | N-Sulfonylation |
| This compound | Alkyl Halide | Tertiary Amine | N-Alkylation |
Mechanistic Investigations of this compound Reactivity
Electronic and Steric Effects on Reactivity
The chlorine atoms at the 3- and 4-positions of the benzene (B151609) ring decrease the nucleophilicity of the nitrogen atom in this compound. This is a consequence of the electron-withdrawing inductive effect, which pulls electron density away from the benzyl (B1604629) group and, subsequently, from the nitrogen atom. This reduced nucleophilicity can affect the rates of reactions where the amine acts as a nucleophile, such as in alkylation or acylation reactions.
In nucleophilic substitution reactions where benzylamines act as the nucleophile, electron-withdrawing groups on the benzene ring are known to decrease the reaction rate. researchgate.net For instance, in the reaction of para- and meta-substituted benzylamines with benzyl bromide, electron-withdrawing groups like chloro, trifluoromethyl, and nitro in the benzylamine moiety decrease the rate of the reaction. researchgate.net This is consistent with a mechanism involving an SN2-type transition state where the nucleophilicity of the amine is a key factor. researchgate.net
Conversely, the electron-withdrawing nature of the chloro-substituents can influence the reactivity of the benzylic C-H bonds. In oxidation reactions, for example, the stability of potential intermediates is a crucial factor. Studies on the oxidation of substituted benzylamines have shown that the reaction mechanism can proceed through a carbanionic intermediate. nih.gov A Hammett plot for the oxidation of para-substituted benzylamines by methylamine dehydrogenase exhibited a positive slope, suggesting that electron-withdrawing groups stabilize the carbanionic intermediate, thus increasing the reaction rate. nih.gov
The steric hindrance from the substituents on the aromatic ring is generally not a major factor for reactions at the nitrogen atom, as it is separated by a methylene bridge. However, in reactions involving the aromatic ring itself, the substitution pattern will direct incoming electrophiles.
Mechanistic Insights from Reductive Amination
A primary route for the synthesis of this compound is the reductive amination of 3,4-dichlorobenzaldehyde with methylamine. This reaction typically proceeds through the formation of an imine intermediate, which is then reduced to the final amine. The mechanism involves the nucleophilic attack of methylamine on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. vaia.com This is followed by dehydration to yield the corresponding N-methyl-3,4-dichlorobenzylimine. vaia.com The electron-withdrawing chloro-substituents on the aldehyde can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack.
Hammett Analysis and Reaction Kinetics
The Hammett equation provides a quantitative means to assess the influence of substituents on the reactivity of aromatic compounds. For reactions involving substituted benzylamines, a linear free-energy relationship is often observed when plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) against the Hammett substituent constant (σ).
A study on the nucleophilic substitution reactions of meta- and para-substituted benzylamines with benzyl bromide demonstrated the applicability of the Hammett equation. researchgate.net The reaction followed second-order kinetics, and a negative Hammett reaction constant (ρ) was obtained, indicating that electron-donating groups accelerate the reaction by increasing the nucleophilicity of the amine. researchgate.net While specific data for this compound is not available in this study, the positive Hammett σ values for meta- and para-chloro substituents suggest a rate decrease compared to unsubstituted benzylamine.
In a different study on the oxidation of para-substituted benzylamines by methylamine dehydrogenase, a positive ρ value was observed. nih.gov This is consistent with a mechanism where the rate-determining step involves the formation of a carbanionic intermediate, which is stabilized by electron-withdrawing substituents. nih.gov
The following table summarizes representative Hammett substituent constants and their expected qualitative effect on the reactivity of this compound in different reaction types.
| Substituent | σ_meta | σ_para | Expected Effect on Nucleophilic Reactions (e.g., N-alkylation) | Expected Effect on Reactions with Carbanionic Intermediates (e.g., some oxidations) |
| -Cl | 0.37 | 0.23 | Rate decrease | Rate increase |
Data sourced from established physical organic chemistry principles.
The following table presents kinetic data for the reaction of substituted benzylamines with benzyl bromide, illustrating the effect of electron-withdrawing groups.
| Substituent (X) in X-C₆H₄CH₂NH₂ | Rate Constant (k) at 303 K (L mol⁻¹ s⁻¹) |
| 4-OCH₃ | 1.85 x 10⁻⁴ |
| 4-CH₃ | 1.22 x 10⁻⁴ |
| H | 8.13 x 10⁻⁵ |
| 4-Cl | 4.68 x 10⁻⁵ |
| 4-CF₃ | 2.88 x 10⁻⁵ |
| 3-CF₃ | 2.51 x 10⁻⁵ |
| 4-NO₂ | 1.35 x 10⁻⁵ |
Data adapted from a study on nucleophilic substitution reactions of substituted benzylamines. researchgate.net
These data clearly show that the presence of a para-chloro substituent significantly decreases the rate of this nucleophilic substitution reaction, a trend that would be expected to be even more pronounced with the presence of an additional chloro group at the meta position in this compound.
Structure Activity Relationship Sar and Molecular Design Principles
Influence of the Dichlorophenyl Substitution Pattern on Molecular Interactions
The presence and positioning of the two chlorine atoms on the phenyl ring of N-Methyl-3,4-dichlorobenzylamine are significant determinants of its molecular interactions. The 3,4-dichloro substitution pattern creates a distinct electronic and steric profile that influences how the molecule binds to its biological targets.
The steric bulk and position of the chloro groups also play a role. Steric hindrance can be a critical factor in molecular interactions, potentially limiting the accessibility of the molecule to its binding site. mdpi.com The specific 3,4-dichloro arrangement provides a particular shape and volume to the molecule that is recognized by its biological target.
Role of the N-Methyl Moiety in Modulating Biological Activity and Selectivity
The N-methyl group, a methyl group attached to the nitrogen atom, is a small but crucial component of this compound that significantly modulates its biological activity and selectivity. nih.gov The presence of this group can have several effects:
Conformational Control: The N-methyl group can control the conformation of a molecule, which can dramatically impact its biological activity and binding affinity for its target. nih.gov
Basicity: The N-methyl group increases the basicity of the amine compared to its primary amine counterpart, 3,4-dichlorobenzylamine (B86363). This change in pKa can affect the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and interaction with target proteins.
Steric Effects: The methyl group adds steric bulk around the nitrogen atom, which can influence how the molecule fits into a binding pocket and can affect its selectivity for different biological targets.
Conformational Analysis and Ligand-Target Binding Hypotheses for this compound Analogues
The three-dimensional shape, or conformation, of this compound and its analogues is critical for their interaction with biological targets. Conformational analysis aims to understand the preferred spatial arrangements of the atoms in the molecule and how these conformations relate to its biological activity.
Hypotheses for ligand-target binding would focus on how the specific 3,4-dichloro substitution pattern and the N-methyl group contribute to binding affinity and selectivity. It is hypothesized that the chlorine atoms may engage in halogen bonding or hydrophobic interactions within the target's binding pocket. The N-methylated nitrogen, likely protonated at physiological pH, would be a key site for electrostatic interactions or hydrogen bonding with acidic residues in the target protein.
Application of Computational Chemistry in Predicting SAR and Optimizing Design
Computational chemistry is a powerful tool for predicting the structure-activity relationships of molecules like this compound and for guiding the design of more potent and selective analogues. mdpi.com Various computational techniques can be employed:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. By docking this compound and its analogues into a hypothesized binding site, researchers can gain insights into the key interactions driving binding and identify modifications that could enhance affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for this compound analogues, it is possible to predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-target complex, revealing how the molecule and its target behave over time. This can help to assess the stability of binding and identify key conformational changes that occur upon binding.
These computational approaches can help to rationalize experimental findings and provide a theoretical framework for the design of new compounds with improved properties. For example, computational studies could be used to explore different substitution patterns on the phenyl ring or to investigate the effects of replacing the N-methyl group with other alkyl groups.
Biological and Pharmacological Research Applications
N-Methyl-3,4-dichlorobenzylamine as an Intermediate in Pharmaceutical Agent Discovery
This compound serves as a valuable intermediate and structural motif in the discovery and development of new pharmaceutical agents. Its chemical structure, featuring a dichlorinated benzene (B151609) ring attached to a methylated aminomethyl group, provides a scaffold that can be elaborated to create a diverse range of molecules with potential therapeutic applications. The reactivity of the secondary amine allows for the formation of amides, ureas, and other functional groups, while the dichlorinated phenyl ring influences the compound's lipophilicity and electronic properties, which are critical for molecular interactions with biological targets. Researchers have utilized this and related benzylamine (B48309) structures to explore treatments for inflammation, pain, and microbial infections. sinocurechem.comnih.gov
The benzylamine scaffold is a component in the rational design of novel anti-inflammatory and analgesic agents. nih.gov The development of new nonsteroidal anti-inflammatory drugs (NSAIDs) is often focused on mitigating the gastrointestinal and renal side effects associated with long-term use. nih.gov One strategy involves the molecular hybridization of known anti-inflammatory pharmacophores. nih.gov For instance, research into new imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles has yielded compounds with analgesic and anti-inflammatory activities comparable to the standard drug indomethacin, but with a potentially safer profile. nih.gov While this compound was not directly used in these specific examples, its structural features are relevant to the design of N-substituted derivatives aimed at inhibiting key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2). mdpi.com The design of such inhibitors often involves modifying substituents on a core scaffold to optimize binding and selectivity. mdpi.com The introduction of electron-withdrawing groups, such as the chlorine atoms in this compound, can influence a candidate molecule's interaction with the target enzyme's active site. mdpi.com
The benzylamine class of compounds has been a subject of significant research in the development of new antimicrobial agents due to the diverse biological activities exhibited by its derivatives. sinocurechem.com These compounds serve as building blocks for creating molecules with both antibacterial and antifungal properties. sinocurechem.comnih.gov The presence of an aromatic ring, such as the one in benzylamines, appears to enhance antimicrobial effectiveness. researchgate.net
A key target for novel antibiotics is bacterial DNA polymerase, an enzyme essential for chromosomal replication and bacterial survival. nih.govnih.gov Inhibitors of DNA polymerase III, in particular, are sought after as antimicrobial agents against Gram-positive bacteria. nih.gov Research has identified classes of compounds, such as 6-anilinouracils, that selectively inhibit this enzyme. nih.gov The synthesis of derivatives within this class involves modifying the uracil (B121893) ring, and such modifications can lead to increased antibacterial and anti-polymerase activity. nih.gov Although there are no antibiotics currently in clinical use that target bacterial DNA polymerase, the field is active, with various inhibitors being discovered that feature diverse chemical backbones. nih.govresearchgate.net The benzylamine moiety is a versatile structural component that can be incorporated into scaffolds designed to interact with the active or allosteric sites of these essential enzymes.
| Inhibitor Class | Target Enzyme | Mechanism of Action | Relevance to Benzylamine Derivatives |
| 6-Anilinouracils | DNA Polymerase III (Gram-positive) | Selective inhibition of chromosomal DNA replication. nih.gov | The aniline (B41778) moiety can be substituted, offering a position for incorporating benzylamine-like structures to modulate activity. |
| Nucleotide Analogs | Replicative DNA Polymerases | Chain termination during DNA synthesis. nih.gov | Benzylamine derivatives can be used to form parts of non-nucleoside inhibitors that target allosteric sites. |
| Thioxothiazolinine Derivatives | DNA Polymerase IIIα | Binds to a specific pocket in the polymerase, disrupting its function. nih.gov | The versatile chemistry of benzylamines allows for their integration into complex heterocyclic systems like thioxothiazolinine. |
Benzylamine derivatives have demonstrated significant bacteriostatic and bactericidal activity against a range of pathogenic microorganisms. nih.govresearchgate.net Studies on various substituted benzylamines have shown that their antimicrobial efficacy can be correlated with their physicochemical properties, particularly hydrophobicity (lipophilicity). nih.govresearchgate.net For example, in a series of 5-beta-cholanyl-24-benzylamine derivatives, antimicrobial activity against Gram-positive bacterial strains was found to be linearly correlated with the log P values of the uncharged species. nih.gov This suggests that the ability of these molecules to cross cellular membranes is a key determinant of their effectiveness. nih.gov Similarly, studies on N-alkyldimethylbenzylammonium halides (quaternary ammonium (B1175870) salts) revealed that several derivatives were highly potent antibacterial agents against S. aureus, E. hirae, and E. coli. researchgate.net Research on carbazole (B46965) derivatives functionalized with benzylamine moieties also showed promising minimum inhibitory concentrations (MICs) against S. aureus and S. epidermidis. nih.gov
| Benzylamine Derivative Class | Bacterial Strains Tested | Key Findings | Reference |
| Carbazole-Benzylamines | S. aureus, S. epidermidis, E. coli, P. aeruginosa | MIC values as low as 32 µg/mL against Gram-positive strains. nih.gov | nih.gov |
| 5-beta-Cholanyl-benzylamines | Gram-positive strains | Activity was directly correlated to the hydrophobicity (log P) of the compounds. nih.gov | nih.gov |
| Pyrazinecarboxamides with Benzylamines | Mycobacterium tuberculosis | A derivative showed high antimycobacterial activity with an MIC of 6.25 µg/mL. researchgate.net | researchgate.net |
The development of new antibiotics is increasingly focused on novel targets beyond essential enzymes, including systems that regulate microbial virulence and pathogenicity. These regulators control processes like biofilm formation and the expression of toxins, which are crucial for infection. For example, some compounds have been shown to decrease quorum sensing activity in both Gram-positive and Gram-negative pathogens, leading to reduced biofilm formation and lower bacterial virulence. researchgate.net While the benzylamine class is known for its broad antimicrobial potential, specific research directly linking this compound or its immediate derivatives to the inhibition of microbial pathogenicity regulators is an emerging area of investigation. The structural versatility of benzylamines makes them suitable candidates for screening against such novel regulatory targets.
Fatty acid amide hydrolase (FAAH) is a serine hydrolase enzyme that plays a critical role in regulating the levels of endogenous fatty acid amides, including the endocannabinoid anandamide. nih.govmdpi.comwikipedia.org The inhibition of FAAH leads to increased levels of these signaling lipids, which can produce analgesic and anti-inflammatory effects. mdpi.com Consequently, FAAH has become a significant therapeutic target, and numerous inhibitors have been developed. nih.govmedchemexpress.com
These inhibitors can be classified as reversible or irreversible. nih.gov The design of potent and selective FAAH inhibitors often involves creating molecules that interact with the enzyme's catalytic serine residue (Ser241). nih.gov Many inhibitors feature an electrophilic carbonyl group that is attacked by this serine. The structure of these inhibitors is diverse, including trifluoromethyl ketones, α-ketoheterocycles, carbamates, and ureas. nih.gov For example, piperine (B192125) was identified as a novel FAAH inhibitor, which then served as a basis for designing more potent derivatives. rsc.org While a direct synthesis of a major FAAH inhibitor using this compound as a starting material is not prominently documented in the provided research, the core structure is relevant. The benzylamine moiety can be used to construct the complex side chains or capping groups that are crucial for optimizing an inhibitor's potency and selectivity by interacting with regions of the enzyme outside the active site.
Lack of Specific Research Data on this compound Limits Detailed Pharmacological Analysis
While the chemical structure of this compound, featuring a 3,4-dichlorophenyl group, is present in pharmacologically active molecules known to interact with monoamine transporters, this structural similarity alone is not a substitute for direct experimental evidence. Compounds such as the well-known antidepressant sertraline (B1200038) and other experimental triple reuptake inhibitors contain this moiety and have been extensively studied for their effects on serotonin, norepinephrine, and dopamine (B1211576) transporters. However, extrapolating these findings to this compound would be speculative without dedicated research on the compound itself.
The investigation into the compound's potential interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain and sensory research, also yielded no specific results. Similarly, there is no available literature detailing the use of this compound as a pharmacological research probe in biological systems.
Environmental Fate and Remediation Research
Environmental Persistence and Biotransformation of Chlorinated Benzylamines
The environmental persistence of chlorinated organic compounds is a significant concern due to their potential for long-term ecological impact. Chlorinated benzylamines, including N-Methyl-3,4-dichlorobenzylamine, are expected to exhibit a degree of persistence, influenced by their chemical structure and environmental conditions.
Biotransformation is a key process governing the fate of these compounds in the environment. Studies on related compounds, such as chlorinated paraffins, indicate that microorganisms can mediate degradation through pathways like hydroxylation and dechlorination. mdpi.comresearchgate.net For instance, certain bacterial strains have been shown to cometabolically dechlorinate chlorinated paraffins. mdpi.com While direct studies on this compound are scarce, research on benzylamine (B48309) shows it can be extensively metabolized in vivo, primarily through oxidation and conjugation, forming metabolites like hippuric acid. nih.gov The biotransformation of N,N-dimethylbenzylamine, a product of benzalkonium chloride disinfectant biodegradation, has also been observed. researchgate.net The specific pathways and rates of biotransformation for this compound in environmental systems remain an area for further investigation.
Degradation Pathways and Mechanisms in Various Environmental Compartments
The degradation of benzylamines can occur through various chemical and biological pathways. In engineered environments like wastewater treatment plants, disinfection processes play a crucial role. Studies on benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine during chlorination and chloramination have identified key degradation pathways. rsc.org
The predominant reaction during chlorination involves the transfer of chlorine to the nitrogen atom of the benzylamine. rsc.org This is followed by the elimination of hydrochloric acid to form an imine intermediate. rsc.org The imine then undergoes hydrolysis to yield an aldehyde and a lower-order amine. rsc.org For N-methylbenzylamine, this process can result in the formation of formaldehyde (B43269) and benzylamine, or benzaldehyde (B42025) and monomethylamine. rsc.org Similar products are observed during chloramination, although the reactions proceed at a slower rate. rsc.org Notably, halogenation of the aromatic ring was not observed as a degradation pathway. rsc.org
In the case of N,N-dimethylbenzylamine, chloramination can lead to the formation of N-Nitrosodimethylamine (NDMA), a compound of high toxicological concern, in a parallel pathway to imine formation. rsc.org
Table 1: Degradation Products of Benzylamines during Chlorination This table is interactive. Click on the headers to sort.
| Precursor Compound | Major Degradation Products |
|---|---|
| Benzylamine | Benzaldehyde, Benzonitrile |
| N-methylbenzylamine | Formaldehyde, Benzylamine, Benzaldehyde, Monomethylamine |
| N,N-dimethylbenzylamine | Formaldehyde, N-methylbenzylamine, Benzaldehyde, Dimethylamine (B145610) |
Source: Adapted from research on benzylamine degradation. rsc.org
Sorption Mechanisms of this compound to Soil Organic Carbon (SOC)
Sorption to soil and sediment is a critical process that influences the transport, bioavailability, and ultimate fate of organic contaminants in the subsurface. d-nb.info For this compound, its interaction with soil organic carbon (SOC) and mineral surfaces will dictate its mobility in the environment. The primary sorption mechanisms for ionizable nitrogen-containing organic compounds often involve more than simple partitioning into organic matter. acs.orgnih.gov
Studies on the related compound 3,4-dichloroaniline (B118046) (3,4-DCA) have shown that its sorption is strongly correlated with soil organic matter content. nih.gov The presence of dissolved organic carbon can also influence sorption, in some cases increasing the amount of compound adsorbed onto the soil. nih.govresearchgate.net
Environmental conditions can significantly alter the sorption behavior of organic compounds.
Temperature: For many heterocyclic organic compounds, an increase in temperature typically leads to decreased sorption to soil. nih.gov This suggests that the sorption process is often exothermic. nih.gov
Ionic Strength: The effect of ionic strength depends on the dominant sorption mechanism. For ionizable N-heterocyclic compounds, increasing ionic strength has been shown to reduce sorption. nih.gov This is attributed to increased competition from cations in the solution for sorption sites. nih.gov
Ion Composition: The type of cations present in the soil water can also play a role. For N-heterocyclic compounds, an increase in the ratio of potassium (K+) to calcium (Ca2+) ions at a given ionic strength enhanced sorption, which is consistent with cation exchange being a key mechanism. nih.gov
Table 2: Effect of Environmental Factors on Sorption of Ionizable N-Heterocyclic Compounds This table is interactive. Use the filters to narrow down the data.
| Factor | Effect on Sorption | Rationale |
|---|---|---|
| Increasing Temperature | Decrease | Exothermic process |
| Increasing Ionic Strength | Decrease | Increased electrostatic competition by cations |
| Increasing K+/Ca2+ Ratio | Increase | Consistent with cation exchange of the protonated species |
Source: Based on findings for N-heterocyclic compounds. nih.gov
For ionizable nitrogen-containing compounds like this compound, which can be protonated under typical environmental pH conditions, sorption is not solely governed by partitioning into soil organic matter. acs.orgnih.gov Research on N-heterocyclic compounds has demonstrated that specific interactions such as cation exchange and surface complexation are often the dominant sorption mechanisms. acs.orgnih.govnih.gov
Cation exchange becomes particularly important when the protonated fraction of the compound is significant (e.g., >5%). acs.orgnih.gov In such cases, the positively charged organic molecule competes with inorganic cations for negatively charged sites on clay minerals and organic matter. nih.gov When the compound is primarily in its neutral form, surface complexation with surface-bound cations can become the more dominant sorption process. acs.orgnih.gov Soil pH is a master variable, as it controls the degree of ionization of the compound and thus dictates which sorption mechanism prevails. acs.orgnih.gov
Development of Advanced Remediation Strategies for Contaminated Matrices
Remediation of soil and groundwater contaminated with chlorinated organic compounds presents significant challenges. In situ bioremediation, which treats contaminants in place, is an increasingly favored approach due to its cost-effectiveness and less disruptive nature. epa.gov
Advanced strategies often involve enhancing natural attenuation processes. For chlorinated solvents, this can include enhanced reductive dechlorination , where an organic substrate is added to stimulate microbial activity. epa.gov This process involves the sequential replacement of chlorine atoms with hydrogen, leading to less toxic end products. epa.gov
Another innovative approach involves the injection of materials like PlumeStop® Liquid Activated Carbon™ , which is a colloidal suspension of activated carbon that distributes widely in the subsurface. youtube.com This material sorbs contaminants from the groundwater, concentrating them and making them more available for degradation by co-injected or native microorganisms. youtube.com This process effectively creates a large, subsurface bioreactor, regenerating sorption sites as the contaminants are degraded. youtube.com A strategy for potent NDMA precursors like N,N-dimethylbenzylamine involves pre-treatment with free chlorine to degrade them before they can form NDMA during subsequent chloramination. rsc.org
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are pivotal in delineating the molecular architecture of N-Methyl-3,4-dichlorobenzylamine and verifying its purity. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the benzylic protons (CH₂), and the N-methyl protons (CH₃) are observed. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to the influence of the electron-withdrawing chlorine atoms on the benzene (B151609) ring. The benzylic protons and the N-methyl protons will present as singlets, with their chemical shifts providing key information about their electronic environment. For the related compound, 3,4-Dichlorobenzylamine (B86363), the aromatic protons appear at approximately 7.42, 7.38, and 7.15 ppm, with the benzylic protons at 3.83 ppm and the amine protons at 1.48 ppm. acs.orgchemicalbook.com The addition of the methyl group in this compound will cause a characteristic shift in these signals.
The ¹³C NMR spectrum offers complementary information by detailing the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum will show signals for the two quaternary aromatic carbons attached to the chlorine atoms, the four aromatic CH carbons, the benzylic carbon, and the N-methyl carbon. The chemical shifts of these carbons are indicative of their hybridization and the nature of their neighboring atoms.
| ¹H NMR Data for Related Dichlorobenzylamine Compounds | |
| Compound | Chemical Shifts (ppm) and Coupling Constants (Hz) |
| 3,4-Dichlorobenzylamine | A: 7.42, B: 7.38, C: 7.147, D: 3.831, E: 1.48. J(A,C)=2.0Hz, J(B,C)=8.2Hz. acs.orgchemicalbook.com |
| (2,4-Dichlorobenzyl)methylamine | No specific data available in the provided search results. |
| ¹³C NMR Data for Related Amine Compounds | |
| Compound | Observed Chemical Shifts (ppm) |
| Methylamine (B109427) | A single peak indicating one carbon environment. docbrown.info |
| N-methylethanamine | Three distinct peaks due to the asymmetry of the molecule. |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Reaction Monitoring
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating the compound from a mixture and providing its mass spectrum, which is invaluable for reaction monitoring and purity assessment.
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak will be characteristic of a compound containing two chlorine atoms. The fragmentation pattern will likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable dichlorobenzyl cation. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.org The fragmentation of the related N-methylbenzylamine shows a base peak resulting from the cleavage of the C-C bond adjacent to the C-N bond. libretexts.org
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key expected absorption bands for this compound include:
N-H stretch: A moderate absorption is expected for the secondary amine.
C-H stretch (aromatic and aliphatic): Multiple bands will appear for the C-H bonds of the benzene ring and the methyl/methylene (B1212753) groups.
C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
C-N stretch: This will be present in the fingerprint region.
C-Cl stretch: Strong absorptions are expected in the lower frequency region of the spectrum.
The IR spectrum of the related compound N-Methylbenzylamine can provide a reference for some of these characteristic absorptions. nist.govchemicalbook.com
| Characteristic IR Absorption Bands for Related Functional Groups | |
| Functional Group | Typical Absorption Range (cm⁻¹) |
| N-H Stretch (Secondary Amine) | 3350-3310 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-Cl Stretch | 800-600 |
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for its quantification to determine purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) for Purity and Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for assessing its purity. A reversed-phase HPLC method would likely be effective, utilizing a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.
Detection is typically achieved using a UV detector, as the benzene ring in the molecule will absorb UV light. The retention time of the compound under specific chromatographic conditions is a key identifier, and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis. For instance, a reverse-phase HPLC method has been successfully used for the purity determination of other aromatic compounds. acs.org
Gas Chromatography (GC) in Reaction Progress Monitoring
Gas Chromatography (GC) is a highly effective technique for monitoring the progress of the synthesis of this compound. Small aliquots of the reaction mixture can be periodically withdrawn, prepared, and injected into the GC.
The separation of the starting materials, intermediates, and the final product is achieved based on their different boiling points and interactions with the stationary phase of the GC column. By comparing the peak areas of the reactants and the product over time, the reaction conversion can be accurately determined. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize the yield and purity of this compound.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental validation of a substance's empirical formula. This destructive analytical method determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements, such as halogens, within a sample. The process typically involves the high-temperature combustion of a precisely weighed amount of the substance in an oxygen-rich environment. This combustion quantitatively converts the carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides, which are then reduced to N₂. The amounts of these resulting gases are meticulously measured, allowing for the calculation of the percentage composition of each element in the original sample.
For halogen-containing compounds like this compound, specific methods are employed alongside standard CHN analysis to quantify the chlorine content. This can involve techniques such as titration or ion chromatography following combustion and absorption of the resulting hydrogen chloride.
The molecular formula for this compound is established as C₈H₉Cl₂N, with a corresponding molecular weight of approximately 190.07 g/mol . chemicalbook.com Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimental results are compared. A close correlation, typically within a ±0.4% tolerance, between the experimentally determined percentages and the calculated theoretical percentages provides strong evidence for the structural integrity and purity of the synthesized compound, thereby validating its empirical formula.
The detailed research findings from such an analysis are typically presented in a data table, comparing the theoretical values with the experimental outcomes.
Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound
| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |
| Carbon (C) | 50.55% | 50.48% |
| Hydrogen (H) | 4.77% | 4.81% |
| Nitrogen (N) | 7.37% | 7.35% |
| Chlorine (Cl) | 37.31% | 37.25% |
The illustrative experimental data shown in the table demonstrates a high degree of agreement with the calculated theoretical values for the proposed formula of C₈H₉Cl₂N. This concordance is a critical checkpoint in the characterization process, confirming that the synthesized compound possesses the expected elemental makeup.
Derivatives and Analogues in Advanced Chemical and Biological Research
Design and Synthesis of N-Methyl-3,4-dichlorobenzylamine Analogues
The generation of analogues of this compound is a strategic process aimed at exploring the chemical space around the parent molecule. This involves targeted alterations to its structure to understand and optimize its biological or chemical activity.
The dichlorinated phenyl group is a primary target for modification to probe structure-activity relationships. The introduction of chlorine atoms into a molecule can significantly alter its biological activity. nih.gov Variations include altering the position (e.g., 2,4-dichloro or 3,5-dichloro), number (mono- or trichloro), and nature (replacing chlorine with other halogens like fluorine or bromine) of the substituents on the aromatic ring. For instance, in the development of P2X7 receptor antagonists, the 3,5-dichloro substitution on a pyridine (B92270) skeleton was found to be critical for activity. elsevierpure.com The goal of these modifications is to investigate how changes in electron distribution, lipophilicity, and steric bulk on the ring impact the molecule's interaction with biological targets or its chemical reactivity. Studies on similar chlorinated structures have shown that even subtle shifts in substituent placement can lead to dramatic changes in performance. nih.gov
Modifications to the N-methyl group and the benzylamine (B48309) core are crucial for modulating a compound's properties. In the synthesis of related biologically active amines, the amine moiety is a key point of diversification. nih.gov For example, replacing the methyl group with larger alkyl or aryl groups can influence receptor binding affinity and selectivity. The primary amine (benzylamine) or tertiary amines (N,N-dialkylbenzylamines) are also common analogues. For example, N,N-dichlorobenzylamine is synthesized from benzylamine, highlighting a significant alteration to the amine group for a specific application. epa.govresearchgate.net Furthermore, extending or branching the methylene (B1212753) (-CH2-) linker between the aromatic ring and the nitrogen atom can alter the molecule's flexibility and spatial orientation, which is often a key determinant of biological function.
Comparative Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological or chemical effects. For derivatives of this compound, SAR studies systematically correlate changes in the molecular structure with changes in activity.
In the broader class of N-benzylamine derivatives, SAR studies have been instrumental in optimizing compounds for various targets. For example, in the development of inhibitors for the USP1/UAF1 deubiquitinase complex, a key anticancer target, a library of N-benzyl-2-phenylpyrimidin-4-amine derivatives was synthesized and evaluated. nih.gov These studies revealed a strong correlation between the compounds' potency in inhibiting the enzyme (measured as IC50 values) and their effectiveness in cancer cell lines. nih.gov The data typically show how substitutions on the benzyl (B1604629) ring affect inhibitory concentration.
Similarly, research into novel P2X7 receptor antagonists based on a 3,5-dichloropyridine (B137275) structure demonstrated the importance of the dichloro-substitution pattern and the nature of the group attached to the amine. elsevierpure.com The optimization process involved synthesizing a series of analogues and testing their activity, leading to compounds with nanomolar potency. elsevierpure.com These studies often generate extensive data tables comparing the efficacy of each new derivative, providing a clear roadmap for rational drug design.
Table 1: Illustrative SAR Data for a Hypothetical Series of Benzylamine Derivatives
| Compound | R1 | R2 | R3 | Biological Activity (IC50, nM) |
| 1 | 3-Cl | 4-Cl | CH3 | 150 |
| 2 | 3-Cl | 4-Cl | H | 500 |
| 3 | 3-F | 4-F | CH3 | 320 |
| 4 | 3-Cl | 4-Cl | C2H5 | 95 |
| 5 | 2-Cl | 4-Cl | CH3 | 210 |
Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.
Application of this compound Derivatives in Specific Research Areas
The true value of synthesizing derivatives lies in their practical application to solve specific challenges in science and technology. Analogues of this compound have found utility in fields requiring specialized chemical reactivity and as foundational structures for more complex molecules.
A significant application of benzylamine derivatives is in the field of chemical defense. N,N-Dichlorobenzylamine, a derivative where the hydrogen and methyl group on the nitrogen are replaced by chlorine atoms, has been identified as a highly effective reagent for the decontamination of chemical warfare agents. epa.govresearchgate.net This compound provides a source of positive chlorine, which enables it to rapidly neutralize highly toxic agents like sulfur mustard (SM) and VX nerve agent at room temperature. epa.govresearchgate.net
Studies have shown that N,N-Dichlorobenzylamine offers several advantages over previous decontamination materials, including ease of preparation, cost-effectiveness, and good stability and shelf life. epa.gov Its efficacy has been confirmed through monitoring of the decontamination process using advanced analytical techniques such as gas chromatography and NMR spectroscopy, which identified the non-toxic degradation products. epa.govresearchgate.net
Table 2: Decontamination Efficiency of N,N-Dichlorobenzylamine
| Agent | Simulant Used | Decontamination Result | Analytical Method |
| Sulfur Mustard (SM) | 2-chloroethyl phenyl sulfide | Complete conversion to non-toxic products. epa.govresearchgate.net | GC-FPD(S), GC-MS. epa.gov |
| VX Nerve Agent | O,S-diethyl methylphosphonothioate | Complete conversion to non-toxic products. epa.govresearchgate.net | 31P{1H}-NMR. researchgate.net |
In drug discovery, a "scaffold" is a core molecular structure upon which various functional groups can be built to create a library of diverse compounds. The N-benzylamine framework, including the 3,4-dichloro-substituted variant, serves as a valuable scaffold for building more complex, biologically active molecules. mdpi.com Its structure allows for rational, modular synthesis where different building blocks can be attached to explore interactions with a biological target. mdpi.com
For example, the related 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalenyl amine scaffold has been used to develop potent triple reuptake inhibitors, which are investigated for their antidepressant potential. nih.gov The dichlorophenyl-N-methylamine portion is a critical component of this larger structure. The use of such scaffolds is a cornerstone of modern medicinal chemistry, allowing for the systematic development of new therapeutic agents. nih.gov The inherent properties of the scaffold, imparted by features like the dichlorinated ring, provide a starting point for optimization towards a desired biological effect. mdpi.comuctm.edu
Future Research Directions and Unexplored Avenues for N Methyl 3,4 Dichlorobenzylamine
Emerging Synthetic Methodologies and Sustainable Production Routes
The traditional synthesis of N-methylated amines often involves multi-step processes that may utilize harsh reagents. Future research is focused on developing more elegant and sustainable methods applicable to N-Methyl-3,4-dichlorobenzylamine.
Emerging Methodologies:
Catalyst-Free Reductive Amination: A significant advancement in amine synthesis is the use of catalyst-free methods. For instance, research has demonstrated the successful synthesis of various aromatic secondary amines through the reductive amination of aromatic aldehydes using Hantzsch Ester and ammonium (B1175870) formate. rsc.org This approach, which proceeds without a metal catalyst, offers a greener alternative by minimizing metal waste and simplifying purification. Applying this methodology to 3,4-dichlorobenzaldehyde (B146584) could provide a direct and efficient route to the target compound.
Catalytic Hydrogenation: Processes involving catalytic hydrogenation are well-established for their efficiency and scalability. A multi-step process for producing related phenethylamine (B48288) compounds involves reacting a starting material with an aldehyde and formaldehyde (B43269) in the presence of hydrogen and a palladium-on-carbon catalyst. google.com This type of process, known for high yields and suitability for technical-scale production, could be adapted for the large-scale synthesis of this compound. google.com
Sustainable Production: The focus on sustainability necessitates a shift towards processes that are not only efficient but also environmentally benign. Future efforts will likely involve:
Process Optimization: Systematic methods can be applied to design sustainable and environmentally acceptable chemical production plants. researchgate.net This involves analyzing each stage of a potential process for this compound, from raw material selection to separation and purification, to minimize energy consumption and waste generation. researchgate.net
Green Solvents and Reagents: Research into replacing traditional solvents and reagents with more environmentally friendly alternatives is a key avenue. This includes exploring reactions in aqueous media or using biodegradable reagents where possible.
A summary of potential synthetic approaches is presented below.
| Research Approach | Methodology | Potential Advantage |
| Emerging Synthesis | Catalyst-Free Reductive Amination | Avoids metal catalysts, potentially simplifying purification and reducing waste. rsc.org |
| Scalable Synthesis | Catalytic Hydrogenation | High yields and suitability for industrial-scale production. google.com |
| Sustainable Design | Systematic Process Design | Optimizes for environmental impact, cost, and safety from the conceptual stage. researchgate.net |
Identification of Novel Biological Targets and Undiscovered Therapeutic Potentials
While the specific biological profile of this compound is not extensively documented, the chemical scaffold is related to compounds with known pharmacological activities. This suggests a rich, unexplored potential for therapeutic applications.
Potential Therapeutic Areas:
Broad-Spectrum Pharmacological Activity: Derivatives of dimethylamine (B145610) (DMA) are recognized for a diverse range of pharmacological activities, including antimicrobial, anticancer, and analgesic properties. researchgate.net The unique chemical structure of these compounds allows for the modulation of various biological targets, making them valuable candidates for drug discovery. researchgate.net Future research should investigate whether this compound exhibits similar properties.
Modulation of Muscle Contractility: A synthesized isoquinoline (B145761) analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was found to inhibit smooth muscle contractions, suggesting a role in controlling muscle contractility and related physiological processes. nih.gov Given the structural similarities, exploring the effect of this compound on muscle tissues and related receptors, such as 5-HT receptors, is a logical next step. nih.gov
Methodologies for Target Identification:
Radioligand Binding Assays: A primary method to determine a compound's affinity for specific biological targets is through competitive radioligand binding assays. This technique is used to assess affinity for various receptors, such as the human muscarinic acetylcholine (B1216132) receptors (hM1-5), by measuring the displacement of a known radioligand. mdpi.com
In Silico Screening: Computational prediction tools can analyze a molecule's structure to predict its potential biological activities, helping to guide experimental investigations toward the most promising avenues. nih.gov
Comprehensive Environmental Impact Assessment and Predictive Modeling
As with any synthetic compound, understanding the environmental fate of this compound is crucial for responsible development and use. For molecules where extensive experimental data is lacking, predictive modeling offers a vital tool for preliminary risk assessment.
Predictive Environmental Fate:
Biodegradability Prediction: The environmental persistence of a chemical is a key concern. Computational platforms have been developed to predict whether a compound is likely to be biodegradable. nih.gov These tools use machine learning models trained on extensive experimental data to classify compounds as "ready biodegradable" or "persistent" based solely on their chemical structure. nih.gov Such a platform could provide an initial prognosis for the environmental breakdown of this compound.
Toxicity Prediction: Alongside biodegradability, predicting a compound's potential toxicity to various organisms is essential. Integrated prediction systems can merge biodegradability predictions with toxicity assessments to provide a comprehensive "risk" profile associated with a chemical's release into the environment. nih.gov
A comprehensive assessment would involve applying these predictive tools and eventually validating the results through standardized experimental tests to understand the compound's persistence, bioaccumulation potential, and ecotoxicity.
Integration of this compound Research with Artificial Intelligence and Machine Learning Approaches
The future of chemical research is intrinsically linked with artificial intelligence (AI) and machine learning (ML). These technologies offer powerful capabilities to accelerate discovery and deepen understanding across the entire research and development lifecycle for compounds like this compound.
Applications in Chemical Research:
Predictive Biology and Chemistry: AI/ML models are central to modern predictive tools. Platforms that forecast a chemical's environmental fate and toxicity rely on machine learning algorithms trained on large datasets of known compounds. nih.gov This allows for rapid, cost-effective initial screening before resource-intensive lab work begins.
Drug Discovery and Design: In medicinal chemistry, AI is used to streamline the identification of new drug candidates and their biological targets. For example, molecular docking simulations, often enhanced by machine learning, are used to predict how a ligand (the compound) will bind to a receptor's active site. mdpi.com This can help prioritize which compounds to synthesize and test. Researchers can filter docking results based on specific interaction criteria, such as the distance to key amino acid residues like aspartate (Asp). mdpi.com
Synthesis Planning: AI tools are being developed to assist in planning synthetic routes, predicting reaction outcomes, and suggesting optimal conditions. This can help chemists design more efficient and sustainable pathways to target molecules.
By integrating these AI and ML approaches, the investigation of this compound can be conducted more strategically, efficiently, and with a greater foresight into its potential applications and environmental implications.
Q & A
Q. What are the optimal synthetic routes for N-Methyl-3,4-dichlorobenzylamine, and how can reaction efficiency be validated?
A common approach involves reductive amination of 3,4-dichlorobenzaldehyde with methylamine, followed by purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Reaction progress should be monitored using thin-layer chromatography (TLC) and validated via -NMR to confirm the absence of unreacted aldehyde (δ 9-10 ppm) and the presence of methylamine protons (δ 2.3-2.5 ppm). Yield optimization may require adjusting stoichiometric ratios and temperature (e.g., 50–70°C under inert atmosphere) .
Q. How can researchers address solubility challenges during purification?
Due to the hydrophobic aromatic rings, recrystallization in mixed solvents (e.g., ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Solubility tests in polar aprotic solvents (DMF, DMSO) can guide method selection. Evidence from dichlorophenyl analogs suggests solubility <10 mg/mL in water, necessitating organic-aqueous systems .
Q. What analytical techniques are critical for structural confirmation?
- - and -NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for dichloro groups) and methylamine integration.
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z 218.0245 for CHClN).
- IR spectroscopy : Detect N–H stretches (~3300 cm) and C–Cl vibrations (600–800 cm) .
Q. How should researchers handle safety and storage protocols?
Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation. Store in airtight containers at 2–8°C, protected from light. Refer to Safety Data Sheets (SDS) for related benzylamine hydrochlorides, which recommend neutral pH buffers to avoid decomposition .
Advanced Research Questions
Q. How does stereochemical purity impact biological activity, and how can it be controlled during synthesis?
Racemic mixtures may exhibit divergent pharmacological profiles. Chiral resolution via HPLC (Chiralpak® columns) or asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) can isolate enantiomers. Validate enantiomeric excess (ee) using polarimetry or chiral shift reagents in -NMR .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
Cross-validate data with computational methods (DFT for NMR chemical shifts) and reference databases (NIST Chemistry WebBook). Discrepancies in aromatic splitting patterns may arise from solvent effects or impurities—re-run spectra in deuterated DMSO or CDCl for consistency .
Q. How can researchers develop stability-indicating HPLC methods for degradation studies?
Use accelerated stability testing (40°C/75% RH for 1–3 months) and analyze degradation products via LC-MS/MS. A C18 column with 0.1% formic acid in water/acetonitrile (70:30 to 30:70 gradient) effectively separates hydrolyzed or oxidized byproducts. Quantify parent compound loss using UV detection at 254 nm .
Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states for SNAr or radical reactions. Molecular docking (AutoDock Vina) can predict interactions with biological targets, guiding functionalization (e.g., adding electron-withdrawing groups to enhance binding) .
Q. How do structural modifications (e.g., halogen substitution) affect physicochemical properties?
Replace chlorine with fluorine to study lipophilicity (ClogP vs. experimental LogP via shake-flask method). Hammett constants (σ) quantify electronic effects on reaction rates. Correlate with solubility and membrane permeability using PAMPA assays .
Q. What protocols validate the compound’s absence of genotoxicity in preclinical studies?
Conduct Ames tests (TA98 and TA100 strains) with metabolic activation (S9 fraction). Follow OECD 471 guidelines, using ≥5 concentrations (1–500 μg/plate). Negative controls should show revertant colonies within historical ranges .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
